molecular formula C7H12ClN3 B11772466 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride

Cat. No.: B11772466
M. Wt: 173.64 g/mol
InChI Key: WTJQTYDVCQQYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound is characterized by a fused benzene and imidazole ring system, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and subsequent reduction. The reaction is often carried out in the presence of a catalyst such as copper chloride (CuCl) and a base like triethylamine (TEA) in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically isolated as a hydrochloride salt to improve its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various alkylated, acylated, or sulfonylated derivatives .

Scientific Research Applications

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the catalytic function. Additionally, it can interact with DNA and RNA, influencing gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride is unique due to its specific substitution pattern and the presence of the tetrahydro and amine groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

4,5,6,7-tetrahydro-3H-benzimidazol-5-amine;hydrochloride

InChI

InChI=1S/C7H11N3.ClH/c8-5-1-2-6-7(3-5)10-4-9-6;/h4-5H,1-3,8H2,(H,9,10);1H

InChI Key

WTJQTYDVCQQYRM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N)NC=N2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.